3-(3-Bromophenyl)-3-methyloxetane

Lipophilicity Drug-likeness Oxetane bioisostere

3-(3-Bromophenyl)-3-methyloxetane is a heterocyclic building block belonging to the oxetane family, characterized by a 3-methyloxetane ring bearing a meta-bromophenyl substituent. The oxetane core is recognized in medicinal chemistry as a privileged motif that modulates physicochemical properties such as solubility, lipophilicity, and metabolic stability when used as a bioisostere for carbonyl or gem-dimethyl groups.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 1123172-43-9
Cat. No. B1375595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-3-methyloxetane
CAS1123172-43-9
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESCC1(COC1)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H11BrO/c1-10(6-12-7-10)8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3
InChIKeyBYQATFJUFANHBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)-3-methyloxetane (CAS 1123172-43-9) – A Structurally Defined Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


3-(3-Bromophenyl)-3-methyloxetane is a heterocyclic building block belonging to the oxetane family, characterized by a 3-methyloxetane ring bearing a meta-bromophenyl substituent . The oxetane core is recognized in medicinal chemistry as a privileged motif that modulates physicochemical properties such as solubility, lipophilicity, and metabolic stability when used as a bioisostere for carbonyl or gem-dimethyl groups [1]. The presence of a bromine atom at the meta position of the phenyl ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling diversification into more complex scaffolds.

Why Generic Substitution Is Inadvisable for 3-(3-Bromophenyl)-3-methyloxetane – Key Differences Among Regioisomers, Methylation State, and Halogen Identity


The precise substitution pattern of 3-(3-bromophenyl)-3-methyloxetane—meta-bromo on the phenyl ring combined with a 3-methyl substituent on the oxetane—cannot be replicated by the para-bromo isomer (CAS 872882-97-8), the non-methylated 3-(3-bromophenyl)oxetane (CAS 1044507-52-9), or the chloro analog, because each alteration changes lipophilicity, steric environment, and reactivity . The meta-bromo orientation influences the electronic distribution of the phenyl ring, altering the outcome of electrophilic aromatic substitution and cross-coupling site selectivity relative to the para isomer. The 3-methyl group on the oxetane ring increases steric bulk and lipophilicity (ΔXLogP ≈ +0.5) versus the non-methylated analog, affecting downstream molecular properties in drug-like scaffolds [1].

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-3-methyloxetane Versus Closest Analogs


Lipophilicity Modulation: Methylated Oxetane vs. Non-Methylated Analog

The 3-methyl substituent on the oxetane ring of the target compound contributes an increase in computed lipophilicity compared to the non-methylated 3-(3-bromophenyl)oxetane. The target compound exhibits an XLogP of 2.8 , while the non-methylated analog (CAS 1044507-52-9) shows an XLogP of 2.3 . This ΔXLogP of +0.5 log units indicates a measurable shift in partition coefficient that can influence membrane permeability and oral absorption in drug development contexts.

Lipophilicity Drug-likeness Oxetane bioisostere

Regioisomeric Differentiation: Meta-Bromo vs. Para-Bromo Substitution in Oxetane Building Blocks

The position of the bromine atom on the phenyl ring differentiates 3-(3-bromophenyl)-3-methyloxetane from its para isomer (CAS 872882-97-8). Although both isomers share identical molecular formula (C₁₀H₁₁BrO), molecular weight (227.10 g/mol), XLogP (2.8), and topological polar surface area (9.2 Ų), the target compound has a computed molecular complexity of 165 versus 157 for the para isomer . More critically, the meta-bromine substitution pattern directs electrophilic aromatic substitution to different positions and alters the electronic properties of the ring, which translates to differentiated reactivity in Suzuki-Miyaura couplings and potential differences in biological target recognition [1].

Regioisomerism Cross-coupling selectivity Structure-property relationships

Oxetane Ring Benefits: Solubility and Metabolic Stability Relative to Carbonyl and gem-Dimethyl Bioisosteres

Although direct experimental data for 3-(3-bromophenyl)-3-methyloxetane are not available, class-level evidence demonstrates that oxetane substitution for gem-dimethyl or carbonyl groups increases aqueous solubility by a factor of 4 to >4000 while reducing metabolic degradation in most cases [1]. The oxetane ring serves as a hydrogen-bond acceptor (HBA count = 1 for the target compound ) and contributes a low topological polar surface area of 9.2 Ų, which is favorable for passive membrane permeation while maintaining solubility advantages over all-carbon analogs.

Metabolic stability Aqueous solubility Bioisosterism

Synthetic Versatility: Bromine as a Cross-Coupling Handle Compared to Chloro Analogs

The bromine atom at the meta position of the phenyl ring provides a reactive site for palladium-catalyzed cross-coupling reactions. The C–Br bond (bond dissociation energy ≈ 84 kcal/mol for aryl bromides) is significantly more reactive than the corresponding C–Cl bond (bond dissociation energy ≈ 97 kcal/mol) [1], enabling milder reaction conditions and higher coupling yields. This makes 3-(3-bromophenyl)-3-methyloxetane a more versatile synthetic intermediate than its chloro counterpart for late-stage functionalization in medicinal chemistry programs.

Suzuki coupling Heck reaction Bromine reactivity

High-Impact Application Scenarios for 3-(3-Bromophenyl)-3-methyloxetane Based on Quantitative Differentiation


Medicinal Chemistry Scaffold Diversification via Suzuki-Miyaura Coupling

The meta-bromine substituent enables efficient Suzuki coupling with aryl/heteroaryl boronic acids to generate diverse biaryl-oxetane libraries. Compared to the para isomer, the meta connectivity produces compounds with distinct three-dimensional shapes and electronic profiles, expanding accessible chemical space in fragment-based drug discovery programs .

Lead Optimization Where Modulated Lipophilicity Is Desired

When a lead series requires increased lipophilicity (ΔXLogP ≥ 0.5) without introducing additional rings or heavy atoms, the 3-methyl substituent on the oxetane offers a compact solution relative to the non-methylated analog. This is particularly relevant for CNS drug discovery programs where fine-tuning logP is critical for blood-brain barrier penetration .

Property-Guided Design of Metabolically Stable Bioisosteres

For programs seeking to replace metabolically labile carbonyl or gem-dimethyl groups, oxetane-containing building blocks like 3-(3-bromophenyl)-3-methyloxetane provide a validated bioisosteric strategy. Class-level evidence demonstrates that oxetane substitution can simultaneously improve aqueous solubility (up to >4000-fold) and reduce metabolic degradation, addressing two common lead optimization bottlenecks simultaneously [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Bromophenyl)-3-methyloxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.